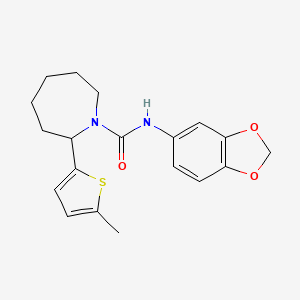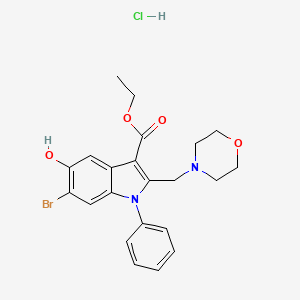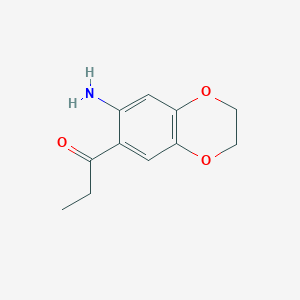
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, commonly known as BMT-1, is a chemical compound used in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BMT-1 involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as BMT-1 can induce the acetylation of histones, leading to changes in chromatin structure and gene expression. BMT-1 has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells.
Biochemical and Physiological Effects:
BMT-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMT-1 can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BMT-1 has also been shown to enhance the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. In addition, BMT-1 has been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMT-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BMT-1 is also a potent HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. However, BMT-1 has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not well understood. In addition, BMT-1 has been shown to have some toxicity in vivo, which may limit its potential applications in animal studies.
Orientations Futures
There are several future directions for the study of BMT-1. One area of research is the development of novel HDAC inhibitors based on the structure of BMT-1. Another area of research is the study of the pharmacological properties of BMT-1 in vivo, including its toxicity and pharmacokinetics. In addition, BMT-1 may have potential applications in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Further studies are needed to explore the therapeutic potential of BMT-1 in these areas.
Méthodes De Synthèse
The synthesis of BMT-1 involves the reaction of 5-methyl-2-thiophene carboxylic acid with 1,3-benzodioxole-5-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 1-azepanecarboxylic acid in the presence of a base such as triethylamine to obtain BMT-1.
Applications De Recherche Scientifique
BMT-1 has been studied for its potential applications in various scientific fields such as neuroscience, cancer research, and drug design. In neuroscience, BMT-1 has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. In cancer research, BMT-1 has been studied for its potential as a therapeutic agent for the treatment of breast cancer and prostate cancer. In drug design, BMT-1 has been used as a lead compound for the development of novel drugs targeting various molecular targets.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-9-18(25-13)15-5-3-2-4-10-21(15)19(22)20-14-7-8-16-17(11-14)24-12-23-16/h6-9,11,15H,2-5,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDBAHRADABPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methylthiophen-2-YL)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)


![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)
![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)
![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)
